molecular formula C20H12FN3O4 B2761636 (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide CAS No. 314275-84-8

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2761636
CAS No.: 314275-84-8
M. Wt: 377.331
InChI Key: VQUWVFKZJYGMNV-SDNWHVSQSA-N
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Description

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide is a cyano acrylamide derivative featuring a furan core substituted with a 4-fluorophenyl group and an acrylamide moiety linked to a 4-nitrophenyl group. The compound’s structure is characterized by conjugated π-systems, which may enhance electronic interactions in biological or material applications. Its molecular formula is C₂₀H₁₄FN₃O₄, with a molecular weight of 379.35 g/mol .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O4/c21-15-3-1-13(2-4-15)19-10-9-18(28-19)11-14(12-22)20(25)23-16-5-7-17(8-6-16)24(26)27/h1-11H,(H,23,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUWVFKZJYGMNV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a halogenation reaction followed by a substitution reaction to introduce the fluorine atom.

    Formation of the cyano group: This can be done through a nucleophilic substitution reaction using cyanide ions.

    Coupling with the nitrophenyl group: This final step involves the formation of an amide bond between the cyano-furan intermediate and the nitrophenyl group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted amides, esters, or thioesters.

Scientific Research Applications

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring and fluorophenyl group contribute to the compound’s binding affinity and specificity, allowing it to modulate biological pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogs

Compound Name Furan Substituent N-Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound 5-(4-fluorophenyl) 4-nitrophenyl C₂₀H₁₄FN₃O₄ 379.35 High polarity, potential bioactivity
(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(4-nitrophenyl) 3-methylphenyl C₂₀H₁₅N₃O₄ 361.35 Reduced solubility due to nitro group on furan
ChemDiv 1487-1661 5-(4-methylphenyl) 4-phenoxyphenyl C₂₇H₂₀N₂O₃ 420.46 Screening compound for drug discovery
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(2-methyl-4-nitrophenyl) 3-ethoxyphenyl C₂₃H₁₉N₃O₅ 417.41 Enhanced lipophilicity from ethoxy group
(2E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide 5-(4-methyl-3-nitrophenyl) Unsubstituted amide C₁₅H₁₁N₃O₄ 297.27 API intermediate; nitro at meta position
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide 5-(2,4-dichlorophenyl) 2-chloro-4-nitrophenyl C₂₀H₁₂Cl₂N₃O₄ 437.24 High halogen content for stability

Impact of Substituents on Properties

In contrast, analogs with 3-methylphenyl () or 4-phenoxyphenyl () substituents exhibit reduced polarity, favoring membrane permeability .

Halogen Effects:

  • Chlorine or fluorine atoms (e.g., ’s dichlorophenyl) improve metabolic stability and binding affinity through hydrophobic interactions .

Biological Activity

(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a fluorophenyl moiety, a furan ring, and a nitrophenyl group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H12FN3O4, with a molecular weight of 377.33 g/mol. Its structural components are crucial for its biological activity, influencing interactions with biological targets.

PropertyValue
Molecular FormulaC20H12FN3O4
Molecular Weight377.33 g/mol
Functional GroupsCyano, Fluorophenyl, Furan, Nitrophenyl

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators, potentially making it useful in treating inflammatory diseases.

Research Findings:
In animal models of inflammation, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive bacteria.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases: The compound may inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression: It could alter the expression of genes associated with apoptosis and inflammation.

Comparative Analysis

When compared to similar compounds, such as (2E)-2-cyano-3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide, the fluorinated variant shows enhanced lipophilicity and metabolic stability. This property may enhance its bioavailability and therapeutic efficacy.

Compound NameIC50 (µM)LipophilicityMetabolic Stability
This compound25HighHigh
(2E)-2-cyano-3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide35ModerateModerate

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step organic reactions, starting with the formation of the furan ring via cyclization of appropriate precursors (e.g., substituted furans). Key steps include:

  • Cyclization : Using acid- or base-catalyzed conditions to form the furan moiety .
  • Enamide formation : Coupling the furan intermediate with a nitrophenyl-containing amine via amidation or condensation reactions .
  • Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst (e.g., Pd/C for reductions) to enhance yield . Reaction progress should be monitored via TLC and confirmed with 1H^1H-NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of fluorophenyl (δ ~7.2 ppm), nitrophenyl (δ ~8.2 ppm), and cyano groups (δ ~110–120 ppm in 13C^{13}C) .
  • IR spectroscopy : Detects cyano (C≡N stretch ~2200 cm1^{-1}) and amide (C=O stretch ~1650 cm1^{-1}) functional groups .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 406.1) .
  • X-ray crystallography : For absolute configuration determination, use SHELX programs for refinement .

Q. What are the key challenges in achieving high purity during synthesis?

Common challenges include by-product formation during cyclization and incomplete amidation. Solutions involve:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
  • Analytical validation : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How do structural modifications at the furan or nitrophenyl moieties influence biological activity?

  • Substituent effects : Fluorine’s electronegativity enhances binding affinity to target proteins, while nitro groups influence redox properties .
  • Experimental approaches :
  • Synthesize analogs (e.g., chloro, bromo, or methyl substituents) and compare IC50_{50} values in enzyme inhibition assays .
  • Perform molecular docking (AutoDock Vina) to predict interactions with active sites .

Q. How can computational methods predict this compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to model electron distribution and reactivity .
  • Molecular dynamics simulations : Assess solvation effects and conformational stability in biological environments .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardization : Use uniform assay conditions (e.g., cell lines, incubation time) across studies .
  • Orthogonal validation : Combine in vitro (e.g., kinase inhibition) and cellular (e.g., apoptosis assays) tests to confirm activity .
  • Meta-analysis : Pool data from independent studies to identify trends or outliers .

Q. How can the mechanism of action be investigated using in vitro and in silico approaches?

  • In vitro :
  • Enzyme assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence-based kinetics .
  • Cellular uptake : Use LC-MS to quantify intracellular concentrations .
    • In silico :
  • Docking : Identify potential binding pockets in target proteins (PDB structures) .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetics .

Q. What crystallization techniques yield high-quality single crystals for X-ray studies?

  • Solvent selection : Use mixed solvents (e.g., DCM/methanol) for slow evaporation .
  • Temperature control : Gradual cooling (0.5°C/hr) to promote ordered crystal growth .
  • Refinement : SHELXL for structure solution and validation (R-factor < 0.05) .

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